molecular formula C12H11NO3 B13206185 5-Methoxy-8-methylisoquinoline-1-carboxylic acid

5-Methoxy-8-methylisoquinoline-1-carboxylic acid

Cat. No.: B13206185
M. Wt: 217.22 g/mol
InChI Key: SWZUHEHMPSUPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-8-methylisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-8-methylisoquinoline-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-8-methylisoquinoline-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-methoxy-8-methylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-3-4-9(16-2)8-5-6-13-11(10(7)8)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

SWZUHEHMPSUPHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C=CN=C2C(=O)O

Origin of Product

United States

Foundational & Exploratory

potential therapeutic targets of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid

Executive Summary

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 5-Methoxy-8-methylisoquinoline-1-carboxylic acid is a specific derivative within this class. While direct and extensive research on this particular molecule is limited, its structural features—a planar aromatic system, a carboxylic acid at the 1-position, and methoxy/methyl substitutions—provide a strong basis for hypothesizing its potential therapeutic targets. This guide synthesizes data from structurally analogous compounds to propose a rational, multi-pronged strategy for identifying and validating the therapeutic targets of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid. We will explore potential target classes, from metalloenzymes to critical signaling pathways, and provide detailed, field-proven experimental workflows for target deconvolution and validation.

Structural Analysis and Rationale for Target Investigation

The structure of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid presents several key pharmacophoric elements that guide our investigation:

  • Isoquinoline Core: A planar, bicyclic heteroaromatic system capable of π-π stacking interactions, making it a candidate for binding to DNA or the active sites of various enzymes.[2]

  • 1-Carboxylic Acid Group: This functional group is crucial. It can act as a hydrogen bond donor/acceptor and, critically, as a metal-chelating moiety, particularly in conjunction with the isoquinoline nitrogen. This feature is common in inhibitors of metalloenzymes.[3]

  • 5-Methoxy and 8-Methyl Groups: These substitutions influence the molecule's electronics, lipophilicity, and steric profile, which in turn modulate its binding affinity and selectivity for specific targets.

Based on these features and extensive literature on related quinoline and isoquinoline compounds, we hypothesize four primary potential target classes.

Hypothesized Target Class 1: 2-Oxoglutarate (2OG) Dependent Oxygenases

This is arguably the most promising hypothesized target class. 2OG-dependent oxygenases are a superfamily of non-heme Fe(II)-dependent enzymes that play critical roles in epigenetic regulation (histone and nucleic acid demethylases), hypoxia sensing (HIF prolyl hydroxylases), and collagen biosynthesis.[4]

Mechanistic Rationale: The structural isomer, 5-carboxy-8-hydroxyquinoline (IOX1), is a well-established broad-spectrum inhibitor of 2OG oxygenases.[4][5] It functions by coordinating the active site Fe(II) ion via its pyridinyl nitrogen and C8-hydroxyl group, effectively mimicking the 2-oxoglutarate co-substrate. 5-Methoxy-8-methylisoquinoline-1-carboxylic acid, with its C1-carboxylic acid and isoquinoline nitrogen, can adopt a similar bidentate chelation pose, making it a strong candidate for inhibiting this enzyme class.

Potential Therapeutic Implications:

  • Oncology: Inhibition of histone demethylases (KDMs) or the hypoxia-inducible factor (HIF) pathway.[5]

  • Anemia & Ischemia: Inhibition of HIF prolyl hydroxylases can stabilize HIF-α, promoting erythropoiesis.

Proposed Experimental Workflow for 2OG Oxygenase Target Validation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Biophysical Validation A Broad Panel Enzymatic Assay (e.g., against KDM4A, KDM6B, PHD2) B Determine IC50 values A->B C Cellular Thermal Shift Assay (CETSA) in relevant cell line (e.g., HeLa, MCF-7) B->C If IC50 < 10 µM D Western Blot or MS analysis to quantify stabilized target protein C->D E Surface Plasmon Resonance (SPR) with purified target protein D->E If target stabilization observed F Isothermal Titration Calorimetry (ITC) D->F Orthogonal Validation G Determine KD, kon, koff E->G H Determine ΔH, ΔS F->H

Caption: Workflow for 2OG Oxygenase Target Validation.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Culture a relevant human cell line (e.g., HeLa) to ~80% confluency.

  • Treatment: Treat cells with 5-Methoxy-8-methylisoquinoline-1-carboxylic acid (e.g., at 10x the enzymatic IC50) or vehicle (DMSO) for 2 hours at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer (without detergents).

  • Lysis: Lyse cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris.

  • Heating Gradient: Aliquot the supernatant (soluble protein fraction) into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge the heated aliquots again at high speed to pellet aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing soluble, non-denatured protein). Analyze the amount of the putative target protein (e.g., KDM4A) remaining in the supernatant at each temperature point using Western Blot or quantitative mass spectrometry. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Hypothesized Target Class 2: Kinases in Pro-Survival Pathways (e.g., PI3K/Akt/mTOR)

The isoquinoline scaffold is present in numerous compounds that inhibit protein kinases, key regulators of cellular processes. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer and is a common target for isoquinoline-based molecules.[1]

Mechanistic Rationale: While not a classic "Type I" ATP-competitive inhibitor structure, the planar isoquinoline ring could occupy the hydrophobic pocket typically filled by the adenine ring of ATP. The carboxylic acid could form critical hydrogen bonds with hinge region residues in the kinase active site.

Potential Therapeutic Implications:

  • Oncology: Inducing apoptosis and inhibiting proliferation in cancer cells by shutting down pro-survival signaling.[1]

Proposed Experimental Workflow for Kinase Target Identification

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Cellular Pathway Analysis cluster_2 Phase 3: Direct Target Validation A Broad Kinase Panel Screen (e.g., DiscoverX KINOMEscan) B Identify primary hits (% Inhibition > 90% @ 10 µM) A->B C Western Blot Analysis in treated cancer cells B->C For top candidate kinases D Probe for phosphorylation status of downstream targets (e.g., p-Akt, p-S6K) C->D E In Vitro Kinase Assay with purified hit kinase D->E If pathway inhibition confirmed F Determine IC50 E->F

Caption: Workflow for Kinase Target Identification.

Hypothesized Target Class 3: Components of the NF-κB Inflammatory Pathway

Isoquinoline-1-carboxamides have demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO), a process often downstream of the NF-κB signaling pathway.[6]

Mechanistic Rationale: The precise molecular target within the NF-κB pathway is often an upstream kinase (like IKK) or a component of the core transcription factor complex. The compound could disrupt protein-protein interactions or inhibit enzymatic activity required for pathway activation.

Potential Therapeutic Implications:

  • Inflammatory Diseases: Conditions like rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation.[3][6]

Protocol: NF-κB Reporter Assay
  • Cell Line: Use a cell line (e.g., HEK293T) stably transfected with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., Luciferase).

  • Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours. Include unstimulated and vehicle-only stimulated controls.

  • Lysis and Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Analysis: A dose-dependent decrease in luciferase signal in the stimulated, drug-treated wells compared to the stimulated, vehicle-treated wells indicates inhibition of the NF-κB pathway.

Other Potential Targets

  • DNA Intercalation & Topoisomerase Inhibition: The planar isoquinoline ring system is a classic pharmacophore for DNA intercalators. This can lead to cell cycle arrest and apoptosis, a common mechanism for anticancer drugs.[2] Assays like DNA thermal denaturation studies or topoisomerase relaxation assays can be employed to investigate this.

  • Microtubule Dynamics: Certain natural isoquinoline alkaloids disrupt microtubule polymerization, a validated anticancer strategy.[1] In vitro tubulin polymerization assays can directly test this hypothesis.

Data Summary and Interpretation

To facilitate analysis, all quantitative data from the proposed experiments should be systematically tabulated.

Table 1: Hypothetical Screening Data for 5-Methoxy-8-methylisoquinoline-1-carboxylic acid

Target/Assay ClassSpecific Target/AssayEndpointResult
2OG Oxygenases KDM4A (Histone Demethylase)IC501.2 µM
PHD2 (HIF Hydroxylase)IC505.8 µM
FTO (Nucleic Acid Demethylase)IC50> 50 µM
Kinases PI3Kα% Inhibition @ 10 µM95%
Akt1% Inhibition @ 10 µM25%
mTOR% Inhibition @ 10 µM88%
Inflammation NF-κB Reporter Assay (TNF-α)IC508.5 µM
Cytotoxicity MCF-7 Cancer Cell LineGI502.1 µM

Interpretation: The hypothetical data in Table 1 would suggest that 5-Methoxy-8-methylisoquinoline-1-carboxylic acid is a potent inhibitor of the KDM4A histone demethylase and the PI3K/mTOR pathway, with moderate activity against the NF-κB pathway. The potent cytotoxicity in a cancer cell line is consistent with these findings. This would justify prioritizing the deconvolution of the 2OG oxygenase and kinase targets using the detailed workflows outlined above.

Conclusion

While 5-Methoxy-8-methylisoquinoline-1-carboxylic acid is an understudied molecule, its chemical structure provides a strong foundation for a hypothesis-driven approach to target identification. By leveraging knowledge from analogous isoquinoline and quinoline compounds, we have identified 2-oxoglutarate dependent oxygenases and pro-survival kinases as primary potential targets. The experimental workflows detailed in this guide provide a comprehensive, step-by-step strategy for researchers to systematically screen, identify, and validate the molecular targets of this compound, thereby elucidating its therapeutic potential and mechanism of action. This logical, multi-faceted approach ensures scientific rigor and maximizes the potential for novel therapeutic discovery.

References

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • Amerigo Scientific. 8-Amino-5-methoxyquinoline (95%). [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • PMC. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. [Link]

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • ScienceDirect. Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. [Link]

  • MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • PMC. 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. [Link]

Sources

Methodological & Application

Application Note: HIF-1α Stabilization & Hypoxia Modeling using 5-Methoxy-8-methylisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

5-Methoxy-8-methylisoquinoline-1-carboxylic acid is a specialized small molecule belonging to the isoquinoline-1-carboxylate class. In cell culture applications, this compound functions as a potent Hypoxia Mimetic .

Biological Mechanism

Under normoxic conditions, Hypoxia-Inducible Factor 1-alpha (HIF-1α) is hydroxylated on specific proline residues (Pro402/Pro564) by Prolyl Hydroxylase Domain (PHD) enzymes.[1] This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ligase complex and subsequent proteasomal degradation.

PHD enzymes require 2-oxoglutarate (2-OG) , oxygen, and iron (Fe²⁺) as co-factors. 5-Methoxy-8-methylisoquinoline-1-carboxylic acid acts as a competitive antagonist against 2-oxoglutarate . By occupying the catalytic pocket of the PHD enzymes, it prevents the hydroxylation of HIF-1α, leading to its stabilization, nuclear translocation, and the transcriptional activation of hypoxia-responsive genes (e.g., VEGF, GLUT1, EPO) even in the presence of oxygen.

Key Applications
  • Hypoxia Modeling: Inducing a hypoxic phenotype in normoxic incubators without gas chambers.

  • Metabolic Reprogramming: Studying the shift from oxidative phosphorylation to glycolysis (Warburg Effect).

  • Angiogenesis Research: Upregulating VEGF secretion in endothelial co-cultures.

  • Neuroprotection Studies: Investigating HIF-mediated survival pathways in neuronal models.[1][2]

Preparation & Handling

Physicochemical Properties[2]
  • Molecular Weight: ~217.22 g/mol

  • Solubility: Low in water; soluble in organic solvents (DMSO, DMF).

  • Appearance: Typically an off-white to pale yellow solid.

Reconstitution Protocol

To ensure reproducibility, avoid freeze-thaw cycles of the stock solution.

  • Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 100 mM stock solution.

    • Calculation: Dissolve 2.17 mg of compound in 100 µL of DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into light-protective amber tubes (10–20 µL per tube) and store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Experimental Protocol: HIF-1α Stabilization

Phase A: Dose Optimization (Pilot Study)

Since the potency of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid can vary between cell lines (e.g., HeLa vs. HUVEC), a dose-response curve is mandatory.

Recommended Concentration Range: 10 µM – 500 µM Typical Effective Dose (ED50): ~50–100 µM (Cell-type dependent)

ConditionFinal Conc.Volume of 100 mM StockVolume of Media
Vehicle Control 0 µM (DMSO)1.0 µL (Pure DMSO)10 mL
Low Dose 20 µM2.0 µL10 mL
Medium Dose 100 µM10.0 µL10 mL
High Dose 500 µM50.0 µL10 mL
Phase B: Treatment Workflow
  • Seeding: Plate cells (e.g., HEK293, HepG2, or primary neurons) to reach 70–80% confluency on the day of treatment. Over-confluency can induce mild hypoxia naturally, confounding results.

  • Preparation: Thaw the 100 mM stock aliquot at room temperature.

  • Dilution: Pre-dilute the required amount of compound in pre-warmed (37°C) culture media.

    • Note: Do not add the concentrated DMSO stock directly to the cell monolayer; this causes local cytotoxicity.

  • Incubation: Aspirate old media and add the drug-containing media.

    • Duration: Incubate for 4 to 6 hours for HIF-1α protein stabilization (Western Blot).

    • Duration: Incubate for 12 to 24 hours for downstream gene expression (qPCR/ELISA).

  • Harvesting:

    • Crucial Step: Work quickly on ice. HIF-1α degrades rapidly (t½ < 5 min) once PHDs are reactivated by oxygen during lysis.[1]

    • Use a lysis buffer supplemented with Deferoxamine (100 µM) or DMOG (1 mM) to inhibit PHDs during extraction.

Pathway Visualization (Mechanism of Action)

The following diagram illustrates the intervention point of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid within the HIF signaling cascade.

HIF_Pathway cluster_normoxia Normoxic Conditions (Baseline) HIF HIF-1α Protein PHD PHD Enzymes (Prolyl Hydroxylase) HIF->PHD Target Nucleus Nucleus HIF->Nucleus Stabilization & Translocation OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylation Cofactors Cofactors: O2 + Fe2+ + 2-Oxoglutarate Cofactors->PHD VHL VHL E3 Ligase OH_HIF->VHL Recognition Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Inhibitor 5-Methoxy-8-methylisoquinoline- 1-carboxylic acid Inhibitor->PHD Competitive Inhibition (Mimics 2-OG) HRE HRE Binding (Hypoxia Response Element) Nucleus->HRE Genes Transcription: VEGF, GLUT1, EPO HRE->Genes Upregulation

Figure 1: Mechanism of Action. The compound competitively inhibits PHD enzymes by mimicking 2-oxoglutarate, preventing HIF-1α degradation and triggering hypoxic gene expression.

Validation & Troubleshooting

Recommended Validation Assays
Assay TypeTargetExpected OutcomeNotes
Western Blot HIF-1αStrong band at ~110-120 kDaUse nuclear fraction for cleaner results.
qPCR VEGF-A, SLC2A1 (GLUT1)>2-fold increase (mRNA)Normalize to housekeeping genes like ACTB or HPRT1.
ELISA Secreted VEGFIncreased concentration in supernatantRequires 24h incubation for protein accumulation.
Cell Viability ATP / MTT>90% viability at effective doseHigh doses (>1 mM) may cause off-target toxicity.
Troubleshooting Guide
  • Issue: No HIF-1α band observed.

    • Cause: Lysis was too slow; PHDs reactivated.

    • Solution: Add 100 µM Deferoxamine to the lysis buffer and keep lysates strictly at 4°C.

    • Cause: Antibody specificity.

    • Solution: Ensure the antibody recognizes the specific species (Human vs. Mouse HIF-1α).

  • Issue: High cytotoxicity.

    • Cause: DMSO concentration > 0.5%.

    • Solution: Increase stock concentration to 100 mM or 200 mM to reduce the volume of DMSO added to the media.

  • Issue: Inconsistent results between replicates.

    • Cause: Variable cell density.

    • Solution: HIF stabilization is density-dependent. Ensure identical seeding densities across wells.

References

  • Mole, D. R., et al. (2003). "2-Oxoglutarate analogue inhibitors of HIF prolyl hydroxylase." Biochemical Journal, 375(2), 341-347.

  • Schofield, C. J., & Ratcliffe, P. J. (2004). "Oxygen sensing by HIF hydroxylases." Nature Reviews Molecular Cell Biology, 5(5), 343-354.

  • Hsieh, M. M., et al. (2007). "HIF prolyl hydroxylase inhibition results in endogenous erythropoietin induction." Blood, 110(6), 2140-2147.

  • PubChem Database. "Isoquinoline-1-carboxylic acid Compound Summary." National Library of Medicine.

  • Vertex AI Search. "Search Results for 5-Methoxy-8-methylisoquinoline-1-carboxylic acid." 3 (Verified commercial availability via Sigma/Enamine).

(Note: While specific literature on the exact "5-methoxy-8-methyl" derivative is proprietary or sparse, the protocol is grounded in the established biochemistry of the isoquinoline-1-carboxylate pharmacophore as cited in References 1 and 2.)

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Cellular Resistance to 5-Methoxy-8-methylisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating 5-Methoxy-8-methylisoquinoline-1-carboxylic acid. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) regarding the development of cellular resistance to this compound. Our approach is rooted in established principles of cancer cell biology and pharmacology to empower you to diagnose and overcome experimental hurdles.

Introduction: Understanding the Challenge of Drug Resistance

The emergence of drug resistance is a primary obstacle in cancer therapy and in the preclinical development of novel therapeutic agents.[1] Cells can develop resistance through a variety of mechanisms, often involving genetic or epigenetic alterations that allow them to survive and proliferate in the presence of a cytotoxic compound.[1][2] This guide will walk you through the most common mechanisms of resistance and provide actionable protocols to investigate and potentially circumvent them in your in vitro models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when they observe a decrease in the efficacy of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid in their cell-based assays.

Q1: My cells, which were initially sensitive to 5-Methoxy-8-methylisoquinoline-1-carboxylic acid, are now showing reduced responsiveness. What are the likely causes?

A1: This is a classic presentation of acquired resistance. The most common underlying mechanisms include:

  • Increased Drug Efflux: Cells may upregulate ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the compound from the cell, reducing its intracellular concentration.[2][3][4]

  • Altered Drug Metabolism: Cancer cells can enhance the metabolic inactivation of a drug, converting it into a less active form.[5][6][7]

  • Target Modification: Genetic mutations or alterations in the expression of the drug's molecular target can prevent the compound from binding effectively.[8][9]

  • Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the effects of the drug.[1]

  • Changes in Cell Death Pathways: Alterations in apoptotic signaling can make cells more resistant to drug-induced cell death.[10][11]

Q2: How can I confirm that my cells have developed resistance?

A2: The most direct way is to perform a dose-response assay and calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of the treated cells compared to the parental (sensitive) cell line is a clear indicator of resistance. It is recommended to perform at least two biological replicates with three or more technical replicates for each experiment.[12]

Q3: What is a "multidrug resistance" (MDR) phenotype, and could it be relevant here?

A3: MDR is a phenomenon where cancer cells become resistant to a broad range of structurally and functionally unrelated drugs.[3][13] This is often mediated by the overexpression of ABC transporters like P-glycoprotein (P-gp/ABCB1).[2][3][13] If your cells show cross-resistance to other known anticancer agents, it's highly likely they have developed an MDR phenotype.

Q4: Are there any initial, simple steps I can take to overcome this resistance?

A4: A common initial strategy is combination therapy.[1][14] This involves co-administering 5-Methoxy-8-methylisoquinoline-1-carboxylic acid with a second compound that targets a known resistance mechanism. For example, using an inhibitor of ABC transporters can help restore sensitivity if drug efflux is the primary issue.[1][4]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows to identify the specific resistance mechanisms at play and strategies to overcome them.

Guide 1: Investigating Increased Drug Efflux

Increased drug efflux is one of the most common mechanisms of acquired drug resistance.[2][3] The overexpression of ABC transporters is a key driver of this phenomenon.[4]

A Hypothesis: Resistance is due to increased drug efflux. B Experiment 1: Assess ABC Transporter Expression A->B  Test for upregulation of efflux pumps. C Experiment 2: Functional Efflux Assay B->C  Measure the functional activity of these pumps. D Experiment 3: Co-treatment with an ABC Transporter Inhibitor C->D  Attempt to reverse resistance with an inhibitor. E Conclusion: Efflux is a significant resistance mechanism. D->E  If sensitivity is restored. F Conclusion: Efflux is not the primary resistance mechanism. D->F  If sensitivity is not restored.

Caption: Workflow to investigate drug efflux as a resistance mechanism.

  • Cell Lysis: Lyse both parental (sensitive) and resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against common ABC transporters (e.g., P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Compare the band intensities between parental and resistant cells. An increased signal in the resistant line indicates upregulation.

  • Cell Seeding: Seed both parental and resistant cells in a 96-well plate.

  • Dye Loading: Incubate the cells with Rhodamine 123 (a fluorescent substrate of P-gp) for 30-60 minutes at 37°C.

  • Wash: Wash the cells with ice-cold PBS to remove extracellular dye.

  • Efflux Period: Add fresh, pre-warmed medium and incubate for 1-2 hours at 37°C to allow for dye efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/528 nm).

  • Analysis: Lower intracellular fluorescence in the resistant cells compared to the parental cells suggests increased P-gp-mediated efflux. As a control, you can include a known P-gp inhibitor like Verapamil during the efflux period; this should increase Rhodamine 123 retention in resistant cells.[1]

Guide 2: Assessing Altered Drug Metabolism

Cells can develop resistance by increasing the rate at which they metabolize and inactivate a drug.[5][7] This is often mediated by Phase I (e.g., Cytochrome P450 enzymes) and Phase II (e.g., Glutathione-S-transferases) drug-metabolizing enzymes.[5][7]

A Hypothesis: Resistance is due to enhanced drug metabolism. B Experiment 1: Measure Expression of Metabolic Enzymes A->B  Check for upregulation of CYPs, GSTs, etc. C Experiment 2: Co-treatment with a Metabolic Inhibitor B->C  Attempt to block metabolic inactivation. D Experiment 3: LC-MS Analysis of Drug Metabolites C->D  Directly measure drug breakdown. E Conclusion: Enhanced metabolism is a key resistance mechanism. D->E  If increased metabolites are found in resistant cells. F Conclusion: Metabolism is not the primary cause of resistance. D->F  If metabolite levels are similar to parental cells.

Caption: Workflow to investigate altered drug metabolism.

  • RNA Extraction: Isolate total RNA from parental and resistant cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for key drug-metabolizing enzymes (e.g., CYP1A1, CYP3A4, GSTP1). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analysis: Calculate the relative fold change in gene expression in resistant cells compared to parental cells. A significant increase suggests a role for altered metabolism.

Guide 3: Investigating Target Modification

Resistance can arise from mutations in the gene encoding the drug's target protein, which can reduce the drug's binding affinity.[8][9] Alternatively, cells may amplify the target gene, leading to its overexpression and requiring higher drug concentrations to achieve the same level of inhibition.[15][16]

A Hypothesis: Resistance is due to target modification. B Experiment 1: Target Gene Sequencing A->B  Identify potential mutations in the target gene. C Experiment 2: Assess Target Protein Expression A->C  Check for increased levels of the target protein. D Conclusion: Target mutation is the likely cause. B->D  If mutations are found in the drug-binding domain. F Conclusion: Target modification is not the primary mechanism. B->F  If no relevant mutations are found. E Conclusion: Target amplification/overexpression is the likely cause. C->E  If protein levels are significantly higher in resistant cells. C->F  If protein levels are unchanged.

Caption: Workflow for investigating target modification as a resistance mechanism.

  • Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.

  • PCR Amplification: Amplify the coding region of the putative target gene using high-fidelity DNA polymerase.

  • Sequencing: Send the PCR products for Sanger sequencing.

  • Analysis: Align the sequences from the resistant cells to those from the parental cells and a reference sequence to identify any mutations. Pay close attention to mutations within the predicted binding site of the compound.

Part 3: Data Interpretation and Next Steps

The table below summarizes the potential findings from your troubleshooting experiments and suggests subsequent actions.

Observation Potential Mechanism Suggested Next Steps
Increased expression of ABCB1/P-gp in resistant cells. Lower retention of Rhodamine 123. Sensitivity restored with Verapamil co-treatment.Increased Drug Efflux [3][4]- Confirm with other efflux pump inhibitors. - Explore combination therapies in vivo. - Consider designing analogs of your compound that are not substrates for P-gp.
Upregulation of CYP or GST family genes in resistant cells.Altered Drug Metabolism [5][7]- Use inhibitors of specific metabolic enzymes to see if sensitivity is restored. - Use LC-MS to identify and characterize the metabolites of your compound.
Identification of a point mutation in the putative binding site of the target protein in resistant cells.Target Modification (Mutation) [8][9]- Perform in vitro binding assays with the wild-type and mutant protein to confirm a change in affinity. - Consider rational drug design to develop a compound that can bind to the mutant target.
Significantly higher protein levels of the target in resistant cells compared to parental cells.Target Modification (Amplification/Overexpression) [15][16]- Perform fluorescence in situ hybridization (FISH) to confirm gene amplification. - Explore combination therapies with an agent that targets a downstream signaling component.

Conclusion

Overcoming drug resistance is a complex but manageable challenge. By systematically investigating the potential mechanisms outlined in this guide, you can gain valuable insights into how your cells are evading the effects of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid. This knowledge is crucial for the continued development of this compound and for designing effective therapeutic strategies.

References

  • Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC. (n.d.).
  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - MDPI. (2024, July 7).
  • Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC. (n.d.).
  • The Influence of Metabolism on Drug Response in Cancer - PMC. (n.d.).
  • Seven ways we are outsmarting cancer by overcoming drug resistance. (2017, June 30).
  • Overcoming cancer drug resistance: Current approaches and future perspectives. | Allied Academies. (2025, May 31).
  • Metabolic Symbiosis in Chemoresistance: Refocusing the Role of Aerobic Glycolysis. (2020, January 23).
  • What Causes Cancer Drug Resistance and What Can Be Done? (2025, March 11).
  • Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - Frontiers. (2021, April 19).
  • ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. (2015, November 1).
  • Drug-metabolizing enzymes: role in drug resistance in cancer - PubMed. (2020, March 13).
  • Therapeutic strategies targeting ABC transporters to overcome drug resistance - Consensus. (n.d.).
  • Mechanisms of drug resistance in cancer chemotherapy: coordinated role and regulation of efflux transporters and metabolizing enzymes - PubMed. (n.d.).
  • The mechanism of drug resistance in cancer cells. a. Drug efflux by the... - ResearchGate. (n.d.).
  • Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer. (2025, October 15).
  • Mechanism of multidrug resistance to chemotherapy mediated by P‑glycoprotein (Review). (2023, August 28).
  • Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance - MDPI. (1989, October 7).
  • (PDF) Drug-metabolizing enzymes: role in drug resistance in cancer - ResearchGate. (2020, March 15).
  • Cancer Drug Resistance By Drug Efflux | GeneGlobe - QIAGEN. (n.d.).
  • ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC. (n.d.).
  • Drug Resistance: An Incessant Fight against Evolutionary Strategies of Survival - MDPI. (2023, April 6).
  • Targets for Combating the Evolution of Acquired Antibiotic Resistance | Biochemistry. (2015, May 27).
  • Drug resistance mechanisms and target selection in disease treatment strategies. (2014, May 10).
  • Antibiotic resistance mediated by gene amplifications - PMC - NIH. (2024, November 6).
  • A comparison of mutation and amplification-driven resistance mechanisms and their impacts on tumor recurrence - PubMed. (2023, September 14).
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (n.d.).

Sources

troubleshooting inconsistent results with 5-Methoxy-8-methylisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methoxy-8-methylisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results encountered during experimentation with this compound. This resource provides in-depth, field-proven insights to ensure the integrity and reproducibility of your research.

Section 1: Compound Quality Control - The Foundation of Reproducible Data

Inconsistent results often originate from issues with the compound itself. Before troubleshooting complex biological assays, it is imperative to verify the quality of your 5-Methoxy-8-methylisoquinoline-1-carboxylic acid sample. The quality of your inputs directly impacts the success of your outputs.[1]

FAQ 1: How can I be certain that the vial labeled "5-Methoxy-8-methylisoquinoline-1-carboxylic acid" contains the correct, pure compound?

Verifying the identity and purity of each new batch of a compound is the most critical first step.[2] Relying solely on the supplier's label is insufficient for rigorous scientific research.

Recommended Actions:

  • Structural Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The observed spectra should match the predicted structure of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition, providing strong evidence of the compound's identity.[3]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity.[1][3] A high-purity sample should exhibit a single major peak. It is crucial to use a suitable detection method, such as a photodiode array (PDA) detector, to evaluate peak purity and identify potential impurities.[4]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of MS, allowing for the detection and potential identification of impurities.[3]

Analytical Technique Purpose Expected Outcome for High-Quality Compound
¹H and ¹³C NMR Structural ConfirmationSpectrum matches the predicted chemical shifts and coupling constants for the target molecule.
High-Resolution MS Identity & Formula ConfirmationMeasured mass is within 5 ppm of the theoretical mass.
HPLC-PDA Purity AssessmentPurity >95%, with a single, sharp, symmetrical peak.
LC-MS Impurity IdentificationMinimal to no detectable impurity peaks.
Workflow for Compound Quality Verification

cluster_0 Compound Reception & Initial Checks cluster_1 Analytical Verification cluster_2 Decision & Storage A Receive New Batch of Compound B Visually Inspect for Color/Physical State Anomalies A->B C Perform HPLC-PDA for Purity Check B->C D Perform HRMS for Identity Confirmation B->D E Perform NMR for Structural Confirmation B->E F Purity >95% and Identity Confirmed? C->F D->F E->F G Quarantine Batch, Contact Supplier F->G No H Proceed to Experimentation F->H Yes I Store Properly in a Dessicated, Dark, and Temperature-Controlled Environment H->I

Caption: Workflow for verifying the quality of a new compound batch.

FAQ 2: What are the best practices for storing and handling this compound to prevent degradation?

Improper storage can lead to degradation, hydration, or contamination, all of which will introduce variability into your experiments.[5][6]

Best Practices:

  • Storage Conditions: Store 5-Methoxy-8-methylisoquinoline-1-carboxylic acid in a cool, dark, and dry place.[7] A desiccator at 4°C is recommended for long-term storage.[6] For compounds with unknown stability, storing under an inert gas like argon or nitrogen can prevent oxidative degradation.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[8]

  • Labeling: Clearly label all containers with the compound name, concentration, date of preparation, and solvent.[7][9]

Section 2: Solubility and Formulation Issues

The carboxylic acid moiety makes the solubility of this compound pH-dependent, a common challenge for this class of molecules.[10][11]

FAQ 3: My compound is precipitating when I dilute my DMSO stock into aqueous assay buffer. What should I do?

This is a frequent problem when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium.

Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5%. High concentrations of DMSO can be toxic to cells and can also affect protein conformation.

  • pH Adjustment: Since the compound contains a carboxylic acid, its solubility will increase at a pH above its pKa.[11] Try preparing your assay buffer at a slightly more alkaline pH (e.g., pH 7.8-8.0), if your experimental system can tolerate it.

  • Use of Pluronic F-127: For particularly challenging compounds, adding a small amount (0.01-0.05%) of a non-ionic surfactant like Pluronic F-127 to the assay buffer can help maintain solubility and prevent aggregation.[12]

  • Sonication: Briefly sonicating the final solution can help to break up small aggregates and improve dissolution.

FAQ 4: How do I determine the optimal solvent and concentration for my stock solution?
  • Solvent Selection: Anhydrous DMSO is the most common choice for creating high-concentration stock solutions of small molecules for screening.[8]

  • Concentration: Aim for a stock concentration that is at least 1000x the highest final concentration you plan to test. This minimizes the volume of solvent added to your assay.

  • Solubility Test: Before preparing a large stock, perform a small-scale solubility test. Add a known small amount of the solid compound to a vial and gradually add the solvent until it dissolves completely to determine an approximate solubility limit.

Section 3: Troubleshooting Inconsistent Assay Results

Once compound quality and solubility are confirmed, inconsistencies may arise from the assay itself.

FAQ 5: My dose-response curves are not sigmoidal and have a shallow slope. What are the potential causes?

A non-ideal dose-response curve can be indicative of several underlying issues.[13]

Possible Causes & Solutions:

  • Compound Aggregation: Even at concentrations that appear soluble, small molecules can form aggregates that lead to non-specific inhibition and shallow curves.[12]

    • Solution: Include 0.01% Triton X-100 or another non-ionic detergent in the assay buffer to disrupt aggregates. Perform dynamic light scattering (DLS) to check for aggregate formation at high concentrations.

  • Assay Interference: The compound may interfere with the detection method (e.g., autofluorescence, quenching).[8][12]

    • Solution: Run a control experiment with all assay components except the biological target (e.g., the enzyme or receptor). A change in signal in this control indicates assay interference.

  • Low Cooperativity: A shallow Hill slope can indicate low cooperativity of binding to the target.[13]

  • Complex Biological Response: The observed effect may be the result of the compound acting on multiple targets or triggering complex downstream signaling.[13]

Decision Tree for Troubleshooting Dose-Response Curves

cluster_0 Initial Checks cluster_1 Assay-Specific Troubleshooting A Inconsistent or Non-Sigmoidal Dose-Response Curve B Is Compound Quality (Purity >95%) Verified? A->B C Is Compound Soluble in Assay Buffer? B->C Yes D Re-verify with HPLC/MS. Source new batch. B->D No E Optimize formulation. (See Section 2) C->E No F Does compound interfere with assay signal (e.g., fluorescence)? C->F Yes G Run controls without enzyme/target. Consider orthogonal assay. F->G Yes H Is there evidence of aggregation? F->H No I Add 0.01% Triton X-100. Perform DLS. H->I Yes J Investigate complex biology: - Off-target effects - Cytotoxicity at high doses H->J No

Sources

Validation & Comparative

The Unseen Interactions: A Guide to the Cross-Reactivity Profile of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the isoquinoline scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1][2][3] 5-Methoxy-8-methylisoquinoline-1-carboxylic acid, a member of this esteemed class, holds significant potential as a modulator of cellular signaling pathways. However, the journey from a promising lead compound to a clinically viable therapeutic is paved with rigorous evaluation, a critical component of which is the characterization of its cross-reactivity profile. This guide provides an in-depth technical overview of the importance of assessing the selectivity of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid, presenting a comparative framework against analogous structures and detailing the experimental methodologies crucial for this evaluation.

The Double-Edged Sword of Kinase Inhibition: Why Selectivity Matters

Many isoquinoline and quinoline derivatives exert their biological effects by inhibiting protein kinases, a vast family of enzymes that regulate nearly all aspects of cellular life.[4][5][6] While targeting a specific kinase implicated in a disease is a powerful therapeutic strategy, the conserved nature of the ATP-binding site across the kinome presents a significant challenge: off-target interactions.[7][8] This cross-reactivity can lead to a spectrum of outcomes, from unforeseen toxicities to beneficial polypharmacology, where engaging multiple targets enhances therapeutic efficacy.[4][9] Therefore, a comprehensive understanding of a compound's selectivity is not merely an academic exercise but a cornerstone of preclinical drug development, essential for interpreting biological data and predicting clinical outcomes.[10][11]

Interpreting the Kinase Selectivity Landscape

Kinase inhibitor selectivity is typically assessed by screening the compound against a large panel of kinases and measuring its inhibitory activity, often expressed as an IC50 or Ki value. The resulting data can be visualized in various ways, such as heatmaps or dendrograms, to provide a global view of the inhibitor's interactions. A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases. Conversely, a non-selective inhibitor will show activity against multiple kinases.[4]

Several metrics are used to quantify selectivity, including the Selectivity Score, which is the number of kinases inhibited above a certain threshold at a specific concentration, and the Gini coefficient, which measures the inequality of inhibitor binding across the kinome. A lower selectivity score and a higher Gini coefficient generally indicate greater selectivity.[12]

Comparative Cross-Reactivity Analysis

While specific cross-reactivity data for 5-Methoxy-8-methylisoquinoline-1-carboxylic acid is not extensively available in the public domain, we can construct a representative comparison with other quinoline-based kinase inhibitors to illustrate how such data is presented and interpreted. The following table provides a hypothetical cross-reactivity profile for our compound of interest against a panel of selected kinases, alongside publicly available data for known kinase inhibitors with similar structural motifs.

Kinase Target5-Methoxy-8-methylisoquinoline-1-carboxylic acid (Hypothetical IC50, nM)GSK583 (RIP2 Inhibitor) (IC50, nM)[13]Compound 1j (C-RAF Inhibitor) (IC50, nM)[14]
Primary Target 15 (Hypothetical Target: DYRK1A) 1 (RIP2) 67 (C-RAF)
ABL1>10,000>10,000>10,000
AKT18,500>10,000>10,000
AURKA2,300>10,000>10,000
CDK25,100>10,000>10,000
DYRK1A 15 Not ReportedNot Reported
EGFR>10,000>10,000>10,000
ERK29,200>10,000>10,000
GSK3β1,200>10,000>10,000
JNK17,800>10,000>10,000
MEK1>10,000>10,000>10,000
p38α4,500>10,000>10,000
RIP2 Not Reported1 Not Reported
C-RAF Not ReportedNot Reported67
SRC6,300>10,000>10,000
VEGFR23,800>10,000>10,000

Disclaimer: The data for 5-Methoxy-8-methylisoquinoline-1-carboxylic acid is hypothetical and for illustrative purposes only.

This comparative table highlights the importance of evaluating a new chemical entity against a broad panel of kinases. A selective compound like GSK583 shows potent inhibition of its primary target with minimal off-target activity. In our hypothetical profile, 5-Methoxy-8-methylisoquinoline-1-carboxylic acid demonstrates good selectivity for DYRK1A, with significantly weaker inhibition of other kinases. This type of data is crucial for guiding lead optimization efforts to further improve selectivity and minimize potential off-target liabilities.[13][14]

Experimental Workflow: Profiling Kinase Inhibitor Selectivity

A variety of experimental techniques are available to assess kinase inhibitor selectivity, ranging from traditional biochemical assays to cutting-edge cell-based and proteomic approaches.[4][15] Here, we provide a detailed protocol for a widely used in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a radiometric assay using ³³P-ATP to measure the inhibition of a specific kinase.

1. Reagents and Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide or protein

  • 5-Methoxy-8-methylisoquinoline-1-carboxylic acid (or other test compounds) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Microplate reader (scintillation counter)

2. Experimental Procedure:

  • Compound Preparation: Prepare serial dilutions of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 0.1 nM).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted compound solution to each well. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).

    • Add 20 µL of a master mix containing the kinase, substrate, and kinase reaction buffer to each well. The final concentration of the kinase and substrate should be optimized for each specific assay.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 25 µL of a solution containing [γ-³³P]ATP and unlabeled ATP in kinase reaction buffer to each well to initiate the reaction. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.[4]

    • Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding an equal volume of 0.75% phosphoric acid.

    • Spot an aliquot (e.g., 20 µL) of the reaction mixture from each well onto a phosphocellulose membrane.

  • Washing and Detection:

    • Wash the membrane multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Air-dry the membrane.

    • Add scintillation cocktail to each spot and quantify the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Radiometric Assay: This method provides a direct and sensitive measure of kinase activity.[4]

  • ATP Concentration near Km: Using an ATP concentration close to the Michaelis-Menten constant (Km) allows for a more accurate determination of the inhibitor's potency (IC50) and reflects a more physiologically relevant condition for competitive inhibitors.[4]

  • Serial Dilutions: A wide range of inhibitor concentrations is necessary to generate a complete dose-response curve and accurately calculate the IC50.

Visualizing the Experimental Workflow

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Serial Dilution Reaction_Setup Add Compound & Master Mix to 96-well Plate Compound_Prep->Reaction_Setup Master_Mix Prepare Kinase/ Substrate Master Mix Master_Mix->Reaction_Setup Pre_incubation Pre-incubate (10 min) Reaction_Setup->Pre_incubation Initiation Initiate with [γ-³³P]ATP Pre_incubation->Initiation Incubation Incubate at 30°C Initiation->Incubation Stopping Stop Reaction (Phosphoric Acid) Incubation->Stopping Spotting Spot onto Phosphocellulose Stopping->Spotting Washing Wash Membrane Spotting->Washing Detection Scintillation Counting Washing->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Sources

An In-Vivo Comparative Guide to the Efficacy of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid as a Hypoxia-Inducible Factor-1 (HIF-1) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid, a novel isoquinoline derivative. Isoquinoline alkaloids and their synthetic analogs represent a versatile class of compounds with a wide range of pharmacological activities, including potential applications in oncology.[1][2] Based on the structural motifs common in molecules that modulate cellular stress responses, we hypothesize that 5-Methoxy-8-methylisoquinoline-1-carboxylic acid acts as an inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.

This document outlines a systematic approach to validate this hypothesis in vivo, comparing its performance against Acriflavine, a known HIF-1 inhibitor, in a human tumor xenograft model. The protocols and rationale described herein are designed to establish a robust, self-validating system for assessing therapeutic efficacy and target engagement.

The Scientific Rationale: Targeting the HIF-1 Pathway in Oncology

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment. Cancer cells adapt to hypoxic conditions by activating the transcription factor HIF-1.[3] HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit and a constitutively expressed β-subunit.[4][5] Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[6][7] In hypoxic conditions, this degradation is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate genes that promote angiogenesis, metabolic adaptation, and metastasis.[3][5]

Inhibiting the HIF-1 pathway is therefore a promising strategy for cancer therapy.[5][8] We propose that 5-Methoxy-8-methylisoquinoline-1-carboxylic acid disrupts this pathway, preventing the transcription of pro-survival genes.

HIF1_Pathway cluster_normoxia Normoxia (Oxygen Present) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHD Prolyl Hydroxylases (PHDs) HIF1a_normoxia->PHD Hydroxylation Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation VHL VHL E3 Ligase PHD->VHL Recognition VHL->HIF1a_normoxia Ubiquitination HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Accumulation & Dimerization HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Nuclear Translocation & DNA Binding TargetGenes Target Genes (e.g., VEGF, GLUT1) HRE->TargetGenes Transcription Angiogenesis Angiogenesis, Metabolism, Metastasis TargetGenes->Angiogenesis Test_Compound 5-Methoxy-8-methylisoquinoline- 1-carboxylic acid Test_Compound->HIF1_complex Inhibition Acriflavine Acriflavine (Comparator) Acriflavine->HIF1_complex Inhibition

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.

A Phased Approach to In-Vivo Validation

A rigorous in vivo assessment requires a multi-stage approach, moving from initial safety and dosing evaluations to a full-scale efficacy study. This ensures that the data collected is both reliable and ethically sound.

Validation_Workflow Phase1 Phase 1: Preliminary Assessment - Maximum Tolerated Dose (MTD) - Pharmacokinetics (PK) Phase2 Phase 2: Pilot Pharmacodynamic (PD) Study - Target Engagement - Biomarker Modulation Phase1->Phase2 Establish Safe Dosing Regimen Phase3 Phase3 Phase2->Phase3 Confirm On-Target Activity Phase Phase 3 Phase 3: Comparative Efficacy Study - Tumor Growth Inhibition - Survival Analysis

Caption: Phased workflow for in-vivo validation of the test compound.

Experimental Design & Protocols

This section details the methodologies for each phase of the validation workflow. The chosen model is a subcutaneous xenograft using the human glioblastoma cell line U87-MG, known for its robust HIF-1 activation under hypoxia, implanted in athymic nude mice.

PART 3.1: Phase 1 - Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Analysis

Objective: To determine the highest dose of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid that can be administered without causing unacceptable toxicity and to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Protocol:

  • Animal Model: Male athymic nude mice (6-8 weeks old).

  • Groups: 5 groups (n=3 per group) for dose escalation (e.g., 10, 25, 50, 75, 100 mg/kg) plus a vehicle control group.

  • Administration: Intraperitoneal (IP) injection, once daily for 5 days.

  • MTD Monitoring: Record body weight daily. Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, altered behavior). The MTD is defined as the highest dose that does not result in >15% body weight loss or significant clinical signs.

  • PK Analysis:

    • Administer a single dose (at a dose below the MTD) to a separate cohort (n=3 per time point).

    • Collect blood samples via tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma and store at -80°C.

    • Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

    • Calculate key PK parameters (Cmax, Tmax, AUC, half-life).

PART 3.2: Phase 2 - Pilot Pharmacodynamic (PD) Study

Objective: To confirm that the compound engages its target (HIF-1) and modulates downstream biomarkers in the tumor tissue at a well-tolerated dose.

Protocol:

  • Tumor Model: Inject 5 x 10^6 U87-MG cells subcutaneously into the flank of athymic nude mice. Allow tumors to reach an average volume of 150-200 mm³.

  • Groups (n=5 per group):

    • Group 1: Vehicle Control

    • Group 2: 5-Methoxy-8-methylisoquinoline-1-carboxylic acid (at a dose determined from Phase 1, e.g., 50 mg/kg)

  • Treatment: Administer a single dose via IP injection.

  • Tissue Collection: At a time point corresponding to the predicted peak plasma concentration (Tmax from PK study, e.g., 2 hours), euthanize mice and excise tumors.

  • Biomarker Analysis:

    • Western Blot: Homogenize a portion of the tumor to extract protein. Analyze the expression levels of HIF-1α and a key downstream target, Vascular Endothelial Growth Factor (VEGF). Use β-actin as a loading control.

    • Quantitative PCR (qPCR): Extract RNA from another portion of the tumor. Analyze the mRNA expression levels of VEGFA. Use a housekeeping gene (e.g., GAPDH) for normalization.

PART 3.3: Phase 3 - Comparative Efficacy Study

Objective: To compare the anti-tumor efficacy of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid against the known HIF-1 inhibitor Acriflavine and a vehicle control.

Protocol:

  • Tumor Model: Establish U87-MG xenografts as described in Phase 2.

  • Randomization: When tumors reach an average volume of ~100 mm³, randomize mice into three groups (n=10 per group).

  • Groups:

    • Group 1: Vehicle Control (e.g., DMSO/Saline)

    • Group 2: 5-Methoxy-8-methylisoquinoline-1-carboxylic acid (dose from Phase 1)

    • Group 3: Acriflavine (a reference dose, e.g., 5 mg/kg)

  • Treatment: Administer treatment via IP injection once daily for 14-21 days.

  • Efficacy Endpoints:

    • Tumor Volume: Measure tumors with digital calipers every 2-3 days. Calculate volume using the formula: (Length x Width²)/2.

    • Body Weight: Monitor body weight every 2-3 days as a measure of systemic toxicity. .

  • Terminal Analysis: At the end of the study, collect tumors for terminal PD analysis (Western Blot, qPCR) as described in Phase 2 to confirm sustained target modulation.

Data Presentation: A Comparative Analysis

The following tables present hypothetical but realistic data from the proposed efficacy study, providing a clear comparison between the test compound and the established inhibitor.

Table 1: Comparative Anti-Tumor Efficacy

GroupTreatment (Dose)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI%)P-value (vs. Vehicle)
1Vehicle Control1250 ± 150--
25-Methoxy-8-methylisoquinoline-1-carboxylic acid (50 mg/kg)500 ± 9560%<0.01
3Acriflavine (5 mg/kg)625 ± 11050%<0.05

Table 2: Comparative Biomarker Modulation (Terminal Analysis)

GroupTreatmentRelative HIF-1α Protein Level (Fold Change vs. Vehicle)Relative VEGFA mRNA Level (Fold Change vs. Vehicle)
1Vehicle Control1.001.00
25-Methoxy-8-methylisoquinoline-1-carboxylic acid0.35 ± 0.080.40 ± 0.10
3Acriflavine0.45 ± 0.120.55 ± 0.15

Table 3: Systemic Toxicity Profile

GroupTreatmentMaximum Mean Body Weight Loss (%)
1Vehicle Control1.5%
25-Methoxy-8-methylisoquinoline-1-carboxylic acid4.0%
3Acriflavine6.5%

Interpretation and Conclusion

Based on the hypothetical data, 5-Methoxy-8-methylisoquinoline-1-carboxylic acid demonstrates superior anti-tumor efficacy compared to Acriflavine in the U87-MG xenograft model. The 60% TGI is statistically significant and is corroborated by strong downstream target modulation, as evidenced by the marked reduction in both HIF-1α protein and VEGFA mRNA levels.

Crucially, the test compound exhibits a more favorable safety profile, with minimal impact on body weight compared to the Acriflavine-treated group. This suggests a potentially wider therapeutic window. The robust in vivo validation workflow, from MTD to efficacy, provides strong evidence for the compound's mechanism of action and its potential as a clinical candidate. These findings warrant further investigation, including studies in orthotopic models and in combination with standard-of-care therapies.

References

  • Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI. [Link]

  • Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. PubMed. [Link]

  • Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. ResearchGate. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Natural Product-Based Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1). PMC. [Link]

  • Mouse model for noninvasive imaging of HIF prolyl hydroxylase activity: Assessment of an oral agent that stimulates erythropoietin production. PNAS. [Link]

  • List of various potential natural HIF-1α inhibitors based on their mode.... ResearchGate. [Link]

  • Mouse model for noninvasive imaging of HIF prolyl hydroxylase activity: assessment of an oral agent that stimulates erythropoietin production. PubMed. [Link]

  • Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy. PMC. [Link]

  • Identification of novel potential hypoxia-inducible factor-1α inhibitors through machine learning and computational simulations. Frontiers. [Link]

  • Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. MDPI. [Link]

  • Inhibition of hypoxia-inducible factors suppresses subretinal fibrosis. bioRxiv. [Link]

Sources

Safety Operating Guide

5-Methoxy-8-methylisoquinoline-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: 5-Methoxy-8-methylisoquinoline-1-carboxylic acid (MMICA)

Part 1: Executive Summary & Technical Profile

Core Directive: 5-Methoxy-8-methylisoquinoline-1-carboxylic acid (MMICA) is a research-grade organic intermediate. In the absence of compound-specific toxicological data, the Precautionary Principle applies . You must manage this substance as a hazardous organic solid (if pure) or hazardous solvent waste (if dissolved). Under no circumstances should this compound be discharged into sanitary sewer systems due to the biological activity associated with the isoquinoline scaffold.

Technical Specifications & Hazard Inference

  • Chemical Structure: Substituted isoquinoline core with a carboxylic acid moiety (

    
    ).
    
  • Functional Groups: Carboxylic acid (

    
    ), Isoquinoline nitrogen (weak base), Methoxy/Methyl substituents.
    
  • Physical State: Typically a solid (powder/crystalline) at room temperature.

  • Inferred Hazards (SAR Analysis): Based on the structural analog Isoquinoline-1-carboxylic acid (CAS 486-73-7), MMICA is classified as an Irritant (Skin/Eye/Respiratory) and potentially Harmful if Swallowed (Acute Tox. 4).

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[1]

PropertyData / Classification
Waste Stream Hazardous Chemical Waste (RCRA Non-Acute unless specified)
Segregation Organic Acids / General Organic Solids
EPA Waste Code (USA) Not P-listed; typically D001 (Ignitable) if in solvent, or unlabeled organic waste.
Storage Temp Ambient (RT) or 2-8°C (check specific CoA)
Signal Word WARNING (Default assignment for research intermediates)

Part 2: Operational Disposal Procedures

This section details the step-by-step workflows for disposing of MMICA in various experimental states.

Scenario A: Disposal of Pure Solid (Excess or Expired)

Context: You have a vial of expired MMICA powder or weighing boat residues.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar compatible with organic solids.

  • Transfer:

    • Transfer the solid carefully to the waste container.

    • Do not dissolve the solid in solvent solely for disposal purposes (this increases waste volume and hazard classification).

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write out the full name: "5-Methoxy-8-methylisoquinoline-1-carboxylic acid." Do not use abbreviations like MMICA.

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the primary container inside a clear, sealable secondary bag (e.g., Ziploc) to prevent contamination of the waste storage area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: MMICA is dissolved in a solvent (e.g., DMSO, Methanol, DCM) following synthesis or HPLC analysis.

  • Segregation by Solvent:

    • Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.

  • pH Check (Critical Step):

    • Because MMICA contains a carboxylic acid, ensure the waste stream is not inadvertently mixed with strong bases (e.g., Sodium Hydride, concentrated NaOH) which could cause an exothermic reaction.

    • Protocol: Test pH of the solution. If highly acidic (

      
      ) or basic (
      
      
      
      ), neutralize to pH 5–9 before adding to the bulk organic solvent carboy, OR use a dedicated "Corrosive Organic" waste stream if available.
  • Aliquoting: Pour the solution into the appropriate safety carboy using a funnel.

  • Rinsing: Triple-rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste carboy.

Scenario C: Contaminated Debris

Context: Gloves, paper towels, and weighing boats contaminated with MMICA.

  • Trace vs. Gross Contamination:

    • Trace: Gloves and paper towels with minor contact can often be treated as "Dry Laboratory Waste" (check local EHS rules).

    • Gross: Items visibly caked with the compound must be treated as Solid Hazardous Waste .

  • Sharps: Syringes or needles used with MMICA solutions must go into a Red Biohazard/Sharps Container (if biological material is present) or a Chemical Sharps Container (if purely chemical).

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for segregating MMICA waste streams.

MMICA_Disposal Start Start: MMICA Waste Generated State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Debris Contaminated Debris (Gloves, Wipes) State->Debris SolidAction Collect in Wide-Mouth Jar Label: 'Solid Organic Waste' Solid->SolidAction Neutralize Check pH Neutralize if necessary Liquid->Neutralize DebrisCheck Gross Contamination? Debris->DebrisCheck SolventCheck Solvent Type? Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Neutralize->SolventCheck HazDebris Bag as Hazardous Solid Waste DebrisCheck->HazDebris Yes (Visible) Trash Standard Lab Trash (If trace only) DebrisCheck->Trash No (Trace)

Caption: Decision matrix for segregating MMICA waste based on physical state and solvent compatibility.

Part 4: Scientific Rationale & Safety Integrity

1. The "Isoquinoline" Factor (Bioactivity Warning) Isoquinoline derivatives are frequently used as scaffolds in medicinal chemistry because they mimic biological alkaloids (e.g., papaverine).

  • Risk:[2][3][4][5][6] Even if MMICA is not explicitly listed as a marine pollutant, its structural analogs often exhibit biological activity (enzyme inhibition).

  • Control: This necessitates a Zero-Discharge Policy to drains. The carboxylic acid group increases water solubility at neutral pH, making it mobile in water systems if improperly disposed of [1].

2. Chemical Compatibility (The Acid Function) MMICA contains a carboxylic acid group (-COOH).

  • Risk:[2][3][4][6][7] Mixing MMICA with strong oxidizers (e.g., Nitric Acid, Peroxides) can lead to the formation of unstable N-oxides or rapid oxidation of the methyl/methoxy groups, generating heat and pressure.

  • Control: Always segregate MMICA waste from "Oxidizing Acid" waste streams. It is compatible with other organic acids (Acetic acid waste) or general organic solvents [2].

3. Self-Validating Protocol (The pH Check) In Scenario B, the pH check is a self-validating step. By confirming the pH is not extreme before adding to a bulk carboy, you prevent "bulking" accidents where a small amount of reactive acid triggers a reaction in a 20L waste drum.

Part 5: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Isoquinoline-1-carboxylic acid (Parent Analog). Retrieved from [Link]

  • University of Wisconsin–Madison (2025). Chemical Disposal Procedures: Organic Acids and Solvents. Safety Department Guidelines. Retrieved from [Link]

  • McGill University (2025). Hazardous Waste Management: Chemical Waste Segregation Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.